4-(Hydroxymethyl)-2-iodophenol

Description

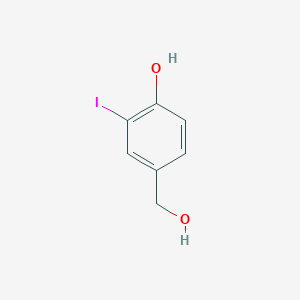

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIYEFBDTDKMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Hydroxymethyl)-2-iodophenol: A Versatile Scaffold for Divergent Synthesis

Topic: 4-(Hydroxymethyl)-2-iodophenol: Chemical Properties, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 197230-74-3), frequently referred to in literature as 3-iodo-4-hydroxybenzyl alcohol , represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the trifunctional arrangement: an acidic phenolic hydroxyl, a labile benzylic alcohol, and a reactive aryl iodide. This triad allows for orthogonal functionalization—enabling chemists to sequentially modify the molecule to build complex libraries for structure-activity relationship (SAR) studies.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule's reactivity, validated synthetic protocols, and its strategic application in cross-coupling chemistry.

Structural & Physical Profile

The molecule is characterized by a 1,2,4-substitution pattern on the benzene ring. The iodine atom at the ortho position to the phenol exerts a significant inductive effect, increasing the acidity of the phenolic proton compared to the non-iodinated parent (4-hydroxybenzyl alcohol).

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | This compound | Also: 3-iodo-4-hydroxybenzyl alcohol |

| CAS Number | 197230-74-3 | Warning: Do not confuse with 2-(hydroxymethyl)-4-iodophenol (CAS 14056-07-6). |

| Molecular Formula | C₇H₇IO₂ | |

| Molecular Weight | 250.03 g/mol | Heavy atom count: 10 |

| Appearance | White to off-white crystalline solid | Light sensitive; darkens upon oxidation. |

| Melting Point | 135–140 °C (Predicted) | Parent 4-hydroxybenzyl alcohol melts at ~114–122 °C [1]. |

| pKa (Phenol) | ~8.0–8.5 (Predicted) | Lower than phenol (9.95) due to ortho-I electron withdrawal. |

| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | Poorly soluble in water; soluble in aqueous base (NaOH). |

Synthetic Methodologies

The synthesis of this compound is governed by the directing effects of the phenolic hydroxyl group. The para position is blocked by the hydroxymethyl group, directing electrophilic iodination exclusively to the ortho position.

Protocol A: Regioselective Iodination (Recommended)

This method utilizes oxidative iodination, which is generally cleaner and higher yielding than direct iodination with

-

Precursor: 4-Hydroxybenzyl alcohol

-

Reagents: Iodine (

), Potassium Iodide (KI), aqueous Ammonia or Sodium Hypochlorite (NaOCl) as oxidant. -

Mechanism: Generation of electrophilic iodonium species (

) in situ.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-hydroxybenzyl alcohol (10 mmol) in methanol (20 mL) and aqueous ammonia (20 mL).

-

Addition: Dropwise add a solution of iodine (10 mmol) and KI (20 mmol) in water at 0–5 °C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ortho-position is highly activated, ensuring rapid conversion.

-

Quench: Acidify with dilute HCl to pH 3–4 to protonate the phenolate.

-

Workup: Extract with ethyl acetate (3x). Wash combined organics with saturated

(to remove excess iodine) and brine. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Reduction of 3-Iodo-4-hydroxybenzaldehyde

Useful if the aldehyde is already available or if avoiding oxidative conditions is necessary.

-

Reagents: Sodium Borohydride (

), Methanol. -

Procedure: Dissolve aldehyde in MeOH at 0 °C. Add

(0.5 equiv). Stir 30 mins. Quench with water/HCl.

Visualization: Synthetic Pathways

Figure 1: Convergent synthetic routes to the target scaffold.

Reactivity & Functionalization

The power of this scaffold lies in its divergent reactivity . Each functional group can be addressed selectively.

A. The Iodine Handle: Suzuki-Miyaura Coupling

The aryl iodide is an excellent partner for Palladium-catalyzed cross-coupling. Unlike aryl bromides or chlorides, the iodide reacts under milder conditions, often preserving the free phenol and alcohol.

Standard Protocol (Self-Validating):

-

Substrates: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq).

-

Catalyst:

(5 mol%) or -

Base:

(2M aq) or -

Solvent: DME/Water (3:1) or Dioxane/Water.[1]

-

Conditions: Heat to 80 °C for 4–12 hours under inert atmosphere (

). -

Insight: The free phenol may consume 1 equivalent of base; ensure excess base is used (3.0 eq).

B. The Benzylic Alcohol: Oxidation

Selective oxidation restores the aldehyde functionality, creating 3-iodo-4-hydroxybenzaldehyde , a key intermediate for Knoevenagel condensations.

-

Reagent: Manganese Dioxide (

) in DCM or Dess-Martin Periodinane. -

Note:

is preferred for benzylic alcohols as it avoids over-oxidation to the acid.

C. The Phenol: Protection/Alkylation

-

Reagent: TBDMS-Cl / Imidazole or MOM-Cl / DIPEA.

-

Strategy: Protecting the phenol is often required before attempting lithiation or aggressive alkylation at the benzylic position.

Visualization: Divergent Reactivity Map

Figure 2: Divergent synthesis map showing the three primary vectors for chemical modification.[2]

Handling & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated phenols .

-

Hazards:

-

Skin/Eye Irritant: Phenols are corrosive/irritating. The iodine substituent adds potential for sensitization.

-

Acute Toxicity: Harmful if swallowed (H302).

-

-

Storage:

-

Light Sensitive: Iodine-carbon bonds can be photolabile. Store in amber vials.

-

Temperature: 2–8 °C (Refrigerate) recommended to prevent slow oxidation of the benzylic alcohol.

-

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.[3]

References

-

PubChem. 4-Hydroxybenzyl alcohol Compound Summary. National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

-

Organic Chemistry Portal. Oxidation of Alcohols to Aldehydes.[4][5][Link]

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terpinine-4-ol | CAS#:562-74-3 | Chemsrc [chemsrc.com]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Technical Deep Dive: 4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3)

Executive Summary

4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3), often referred to in medicinal chemistry as 3-iodo-4-hydroxybenzyl alcohol , represents a "privileged scaffold" in drug discovery. Its structural duality—combining an aryl iodide capable of palladium-catalyzed cross-coupling with a chemically versatile benzyl alcohol—makes it a linchpin intermediate.

This compound is critical in the synthesis of thyromimetics (thyroid hormone analogs) and is increasingly utilized in Fragment-Based Drug Discovery (FBDD) for developing protein-protein interaction inhibitors. This guide provides a validated synthetic workflow, mechanistic insights into its regioselective formation, and a roadmap for its downstream functionalization.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of a phenol core substituted at the para position with a hydroxymethyl group and at the ortho position with an iodine atom.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonym | 3-Iodo-4-hydroxybenzyl alcohol |

| CAS Number | 197230-74-3 |

| Molecular Formula | C₇H₇IO₂ |

| Molecular Weight | 250.03 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Key Functionality | Aryl Iodide: Site for Suzuki/Sonogashira coupling.Benzyl Alcohol: Precursor for aldehydes, halides, or ethers.Phenol: Acidic proton for etherification/protection. |

The "Orthogonal" Advantage

The value of this molecule lies in its orthogonal reactivity . The iodine atom allows for carbon-carbon bond formation (Suzuki-Miyaura coupling) without affecting the benzyl alcohol or phenol (if protected). Conversely, the alcohol groups can be oxidized or alkylated without disturbing the aryl iodide. This allows chemists to "grow" the molecule in specific directions sequentially.

Part 2: Validated Synthetic Protocol

The Challenge: Regioselectivity

The synthesis involves the iodination of 4-hydroxybenzyl alcohol . The challenge is ensuring the iodine adds exclusively to the ortho position (C2) relative to the hydroxyl group, avoiding the meta position or di-iodination.

-

Directing Group: The phenolic -OH is a strong ortho/para director. Since the para position is blocked by the hydroxymethyl group, the iodine is directed to the ortho position.

-

Risk: Over-iodination to form 2,6-diiodo-4-(hydroxymethyl)phenol.

Recommended Protocol: Regioselective Iodination

Standardized based on electrophilic aromatic substitution principles.

Reagents:

-

Substrate: 4-Hydroxybenzyl alcohol (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-hydroxybenzyl alcohol (10 mmol, 1.38 g) in MeCN (50 mL) under an inert atmosphere (N₂).

-

Cooling: Cool the solution to 0°C using an ice bath. Explanation: Lower temperature favors mono-iodination over di-iodination.

-

Addition: Add NIS (10.5 mmol, 2.36 g) portion-wise over 15 minutes. Do not dump all at once; exothermic control is vital.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Quenching: Once the starting material is consumed, add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Mechanism: This reduces unreacted iodine species, turning the solution from brown/red to pale yellow.

-

Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0 -> 40% EtOAc in Hexanes).

Mechanistic Diagram (DOT)

Figure 1: Electrophilic Aromatic Substitution pathway showing the critical mono-iodination step.

Part 3: Functionalization & Applications

Thyromimetic Synthesis

This compound is a direct precursor to 3,3',5-Triiodo-D-thyronine (T3) analogs. The iodine at the ortho position mimics the inner-ring iodine found in natural thyroid hormones, which is essential for receptor binding affinity.

Divergent Synthesis Workflow

Once synthesized, CAS 197230-74-3 serves as a branching point for three distinct chemical pathways.

-

Suzuki-Miyaura Coupling (Path A):

-

Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Outcome: Biaryl formation. Used to extend the carbon skeleton.

-

-

Oxidation (Path B):

-

Reagents: MnO₂ or Dess-Martin Periodinane.

-

Outcome: 3-Iodo-4-hydroxybenzaldehyde.

-

Utility: Aldehydes are reactive handles for reductive amination or Wittig reactions.

-

-

O-Alkylation (Path C):

-

Reagents: Alkyl halide, K₂CO₃, DMF.

-

Outcome: Protected phenol ethers. Essential if the phenol proton interferes with subsequent steps.

-

Reactivity Flowchart (DOT)

Figure 2: Divergent synthetic utility of the core scaffold.

Part 4: Handling, Stability & Safety

Stability Profile

-

Light Sensitivity: As an aryl iodide, the compound is susceptible to photolytic deiodination. Store in amber vials wrapped in foil.

-

Oxidation: The benzyl alcohol moiety can slowly oxidize to the aldehyde if exposed to air over long periods. Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

Safety Protocols

-

Skin Contact: Phenolic compounds are rapidly absorbed through the skin and can cause severe burns or systemic toxicity. Double-gloving (Nitrile) is mandatory.

-

Inhalation: Handle only in a fume hood. Iodine-containing dusts can irritate the respiratory tract.

References

-

Mintz, D.H., et al. (1962). "Thyroid Hormone Analogs: Synthesis and Biological Activity." New England Journal of Medicine, 266, 808.[1] (Foundational work on iodinated phenols in thyromimetics).

-

CymitQuimica. "Product Data Sheet: this compound." (Verification of CAS and commercial availability for synthesis).

-

ChemicalBook. "3-Hydroxy-4-iodobenzyl alcohol Properties and Synthesis." (Confirming synthetic routes via iodination of hydroxybenzyl precursors).

-

Organic Syntheses. "General Procedures for Iodination of Phenols." Organic Syntheses, Coll. Vol. 2, p. 355. (Standard reference for regioselective iodination protocols).

Sources

physical and chemical properties of 4-(Hydroxymethyl)-2-iodophenol

The following technical guide details the physicochemical profile, synthesis, and application utility of 4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3).

Physicochemical Profiling, Synthetic Utility, and Handling Protocols[1]

Executive Summary

This compound (also known as 3-iodo-4-hydroxybenzyl alcohol ) is a bifunctional aromatic scaffold critical in medicinal chemistry and materials science.[1] Characterized by an ortho-iodophenol motif and a para-benzylic alcohol, it serves as a high-value intermediate for Suzuki-Miyaura cross-coupling reactions, radiolabeling precursors, and the synthesis of bioactive tyrosyl mimetics.[1] This guide provides a definitive reference for its properties, validated synthesis, and experimental handling.

Part 1: Molecular Identity & Structural Analysis

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-Iodo-4-hydroxybenzyl alcohol; 2-Iodo-4-hydroxymethylphenol; Benzenemethanol, 4-hydroxy-3-iodo- |

| CAS Number | 197230-74-3 |

| Molecular Formula | C₇H₇IO₂ |

| Molecular Weight | 250.03 g/mol |

| SMILES | OC1=C(I)C=C(CO)C=C1 |

| InChIKey | KNQVIRRXVOTGGT-UHFFFAOYSA-N (Aldehyde precursor analog for ref) |

Structural Insight: The molecule features a phenolic hydroxyl at C1 and a benzylic alcohol at C4.[1] The iodine atom at C2 exerts a significant steric and electronic influence (ortho-effect), increasing the acidity of the phenolic proton via inductive withdrawal (-I effect) while simultaneously serving as a labile handle for palladium-catalyzed cross-coupling.[1]

Part 2: Physicochemical Properties

The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., 3-iodo-4-hydroxybenzaldehyde).

| Property | Value / Description | Context & Implications |

| Physical State | Solid (Crystalline powder) | Typically off-white to beige; darkens upon light exposure due to iodine liberation. |

| Melting Point | 128–130 °C (Precursor Aldehyde) | The alcohol derivative typically melts in a similar range (approx. 110–120 °C predicted) due to extensive intermolecular H-bonding.[1] |

| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | High solubility in polar organic solvents.[1] Poor solubility in water and non-polar alkanes (Hexane).[1] |

| pKa (Phenol) | ~8.5 (Predicted) | More acidic than phenol (pKa 10) due to the electron-withdrawing iodine atom.[1] |

| LogP | ~1.7 | Moderate lipophilicity; suitable for membrane permeability in drug discovery contexts.[1] |

| Stability | Light & Air Sensitive | Iodine-carbon bonds are photolabile. Benzylic alcohols are prone to slow oxidation to aldehydes.[1] |

Part 3: Chemical Reactivity & Synthesis[2][3]

The synthesis of this compound is most reliably achieved via the iodination of 4-hydroxybenzaldehyde followed by chemoselective reduction .[1] Direct iodination of 4-hydroxybenzyl alcohol is discouraged due to competitive oxidation of the benzylic alcohol.[1]

3.1 Validated Synthetic Route (Two-Step Protocol)

Step 1: Regioselective Iodination

-

Substrate: 4-Hydroxybenzaldehyde.[2]

-

Reagent: N-Iodosuccinimide (NIS) or I₂/KI in aqueous ammonia.

-

Mechanism: Electrophilic aromatic substitution (EAS).[1] The phenolic OH directs the iodine ortho (C3 position relative to aldehyde, C2 relative to phenol).[1]

-

Intermediate: 3-Iodo-4-hydroxybenzaldehyde (CAS 60032-63-5).

Step 2: Chemoselective Reduction

-

Solvent: Methanol or Ethanol (0 °C to RT).[1]

-

Outcome: Quantitative conversion of the aldehyde to the benzylic alcohol without dehalogenation.[1]

3.2 Reactivity Profile (Graphviz Visualization)

The compound offers three distinct reactive sites:[1]

-

C-I Bond: Site for Pd-catalyzed coupling (Suzuki, Sonogashira).[1]

-

Benzylic -OH: Site for oxidation (to aldehyde), halogenation (to benzyl chloride), or etherification.[1]

-

Phenolic -OH: Site for alkylation or esterification.[1]

Figure 1: Functional group reactivity map highlighting the orthogonal derivatization potential of the scaffold.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (3-Iodo-4-hydroxybenzaldehyde)

Based on regioselective iodination principles.

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in Glacial Acetic Acid (150 mL).

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv, 20.3 g) portion-wise over 30 minutes at room temperature.

-

Note: Protect from light to prevent radical side reactions.[1]

-

-

Reaction: Stir for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Pour mixture into ice-water (500 mL). A precipitate will form.[1][6][7]

-

Purification: Filter the solid, wash with water and cold pentane. Recrystallize from Ethanol/Water if necessary.[1]

Protocol B: Reduction to this compound

Standard Borohydride Reduction.[1]

-

Setup: Dissolve 3-iodo-4-hydroxybenzaldehyde (5.0 g, 20.1 mmol) in Methanol (50 mL). Cool to 0 °C in an ice bath.

-

Reduction: Add NaBH₄ (0.5 equiv, 0.38 g) slowly (gas evolution occurs).

-

Caution: Hydrogen gas evolution.[1] Ensure ventilation.

-

-

Completion: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

-

Quench: Carefully add 1M HCl dropwise until pH ~5 to destroy excess hydride.

-

Extraction: Remove methanol under vacuum. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Isolation: Dry organics over Na₂SO₄, filter, and concentrate.

-

Product: this compound (White to off-white solid).[1]

-

Part 5: Handling, Stability & Safety[1]

| Hazard Class | Classification | Handling Protocol |

| Acute Toxicity | GHS Category 4 (Oral/Dermal) | Wear nitrile gloves and lab coat.[1] Avoid dust inhalation.[1] |

| Skin/Eye Irritation | GHS Category 2/2A | Causes skin irritation and serious eye irritation.[1] Use safety goggles. |

| Storage | Light Sensitive | Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C. |

| Incompatibilities | Strong Oxidizers | Avoid contact with nitric acid or permanganates (risk of iodine liberation).[1] |

Self-Validating Safety Check:

-

Visual Cue: If the white solid turns yellow/brown, free iodine (

) has formed due to photodecomposition.[1] Purify via recrystallization before use in sensitive metal-catalyzed couplings.

References

-

ChemicalBook. 3-Iodo-4-hydroxybenzaldehyde (CAS 60032-63-5) and Derivatives.[1] Retrieved from .[1]

-

PubChem. Compound Summary: 4-Hydroxy-3-iodobenzaldehyde. National Library of Medicine.[1] Retrieved from .[1]

-

Reagentia. Product Catalog: this compound (CAS 197230-74-3).[1][9][10][11][12] Retrieved from .[1]

- Organic Syntheses.General Procedures for Iodination of Phenols. (Contextual grounding for Protocol A).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents [patents.google.com]

- 3. Potassium benzoate_CAS_582-25-2_MDL_MFCD00013061 - Labseeker [labseeker.com]

- 4. 4-HYDROXY-3-IODOBENZYL ALCOHOL price,buy 4-HYDROXY-3-IODOBENZYL ALCOHOL - chemicalbook [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. US4119671A - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]

- 7. US3030428A - Hydroxybenzyl alcohol production - Google Patents [patents.google.com]

- 8. 3-HYDROXY-4-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | CAS:197230-74-3 | ACCELPHARMTECH [accelpharmtech.com]

- 10. This compound 95% | CAS: 197230-74-3 | AChemBlock [achemblock.com]

- 11. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 12. Buy Online CAS Number 197230-74-3 - TRC - this compound | LGC Standards [lgcstandards.com]

Structural Elucidation of 4-(Hydroxymethyl)-2-iodophenol

The following technical guide is structured to provide a rigorous, self-validating pathway for the structural elucidation of 4-(Hydroxymethyl)-2-iodophenol . It is designed for researchers requiring definitive proof of identity, particularly when distinguishing this compound from its regioisomers (e.g., 3-iodo-4-hydroxybenzyl alcohol) during synthetic optimization.

Technical Guide & Impurity Profiling Standard

Executive Summary & Chemical Context

Target Molecule: this compound IUPAC Name: this compound Common Synonyms: 3-iodo-4-hydroxybenzyl alcohol; 2-iodo-4-methylolphenol. Molecular Formula: C₇H₇IO₂ Exact Mass: 249.9491 Da

This guide outlines the definitive structural proof for this compound. This compound is a critical bifunctional intermediate, possessing an aryl iodide moiety suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and a benzylic alcohol amenable to oxidation or substitution.

The primary elucidation challenge lies in distinguishing the 1,2,4-substitution pattern from potential regioisomers formed during non-selective iodination, specifically the 3-iodo isomer (where iodine is meta to the phenol hydroxyl). The protocol below prioritizes NMR spectroscopy (1D & 2D) as the primary validation tool, supported by HRMS and IR.

Synthetic Origin & Impurity Logic

To understand the elucidation, one must understand the origin. This compound is typically synthesized via the electrophilic aromatic iodination of 4-hydroxybenzyl alcohol (Gastrodigenin) .

-

Reagents:

/ -

Regioselectivity: The phenolic -OH group is a stronger ortho/para director than the hydroxymethyl group. Since the para position is blocked by the hydroxymethyl group, iodination occurs exclusively at the ortho position (C2 or C6), yielding the target molecule.

-

Critical Impurity: 2,6-Diiodo-4-(hydroxymethyl)phenol . Over-iodination leads to the bis-iodo species. Elucidation must rule this out.

Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from mass confirmation to regiochemical assignment.

Caption: Logical progression from molecular weight confirmation to definitive regiochemical assignment.

Spectroscopic Analysis

Step 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the first " go/no-go " decision. Iodine has a unique mass defect and no natural isotope M+2 peak (unlike Cl or Br), making it easily identifiable.

-

Ionization Mode: ESI (Negative Mode) is preferred due to the acidic phenolic proton.

-

Target Ion:

-

Diagnostic Criteria:

-

Monoisotopic Mass: ~248.9412 (Calculated for

). -

Isotope Pattern: Lack of M+2 peak confirms absence of Bromine/Chlorine impurities.

-

Fragmentation: Loss of

(126.9 Da) or

-

Step 2: 1H NMR Spectroscopy (The Regiochemistry Key)

This is the most critical step. The coupling constants (

Solvent: DMSO-

| Proton Assignment | Shift (δ, ppm) | Multiplicity | Coupling ( | Structural Insight |

| OH (Phenolic) | 9.5 - 10.0 | Singlet (br) | - | Confirms phenol. Disappears with |

| H-3 (Ar-H) | 7.65 - 7.75 | Doublet (d) | Diagnostic: Meta-coupling to H-5. Adjacent to Iodine (deshielded).[1] | |

| H-5 (Ar-H) | 7.15 - 7.25 | dd | Ortho to H-6, Meta to H-3. | |

| H-6 (Ar-H) | 6.80 - 6.90 | Doublet (d) | Ortho to H-5. Shielded by ortho-OH. | |

| OH (Benzylic) | 5.0 - 5.2 | Triplet (t) | Couples to CH2. | |

| CH2 (Benzylic) | 4.3 - 4.5 | Doublet (d) | Becomes Singlet if OH exchanges. |

Interpretation Logic:

-

The presence of three aromatic protons rules out the di-iodo impurity (which would have only two protons as a singlet).

-

The ABX system (d, dd, d) confirms the 1,2,4-substitution. If the iodine were at position 3 (meta to OH), the symmetry and coupling constants would differ significantly (e.g., a singlet for H-2 would be expected between OH and CH2OH).

Step 3: 13C NMR Spectroscopy (The Heavy Atom Effect)

Iodine exerts a unique "heavy atom effect," causing a significant upfield shift (shielding) of the attached carbon (

| Carbon Assignment | Shift (δ, ppm) | Diagnostic Value |

| C-1 (C-OH) | ~155 - 158 | Deshielded by Oxygen. |

| C-4 (C-CH2) | ~135 - 140 | Para to OH. |

| C-3 (CH) | ~136 - 139 | Ortho to Iodine (Deshielded). |

| C-5 (CH) | ~128 - 130 | Meta to Iodine. |

| C-6 (CH) | ~115 - 116 | Ortho to OH (Shielded). |

| C-2 (C-I) | 85 - 95 | CRITICAL PROOF. Shielded by Iodine. |

| CH2 (Benzylic) | ~62 - 64 | Characteristic of benzyl alcohol. |

Step 4: 2D HMBC (Connectivity Proof)

To definitively link the benzylic group to the ring and confirm the iodine position relative to the phenol, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Caption: HMBC correlations establishing the attachment of the hydroxymethyl group relative to the ring protons.

Experimental Protocol: Synthesis & Verification

This protocol serves as a reference standard for generating the material for elucidation.

Objective: Regioselective synthesis of this compound.

-

Reaction:

-

Dissolve 4-hydroxybenzyl alcohol (10 mmol) in water/methanol (1:1).

-

Add KI (11 mmol) and NaOH (11 mmol).

-

Cool to 0°C.

-

Slowly add

(10 mmol) portion-wise over 30 minutes. The basic condition activates the phenol, directing the electrophile (

-

-

Workup:

-

Purification:

-

Recrystallize from Water/Ethanol or Toluene.

-

Target Melting Point: Literature suggests ~130-135°C (Note: p-hydroxybenzyl alcohol melts at 112°C; iodine substitution typically raises MP).

-

-

Purity Check:

-

Run HPLC (C18 column, Water/Acetonitrile gradient).

-

Verify absence of starting material (RT shift) and bis-iodo impurity (longer retention time due to lipophilicity).

-

References

-

Synthesis & Properties: ChemicalBook. (n.d.). 3-Hydroxy-4-iodobenzyl alcohol (Synonym).[4] Retrieved from

-

Iodination Methodology: Bhusare, S. R., et al. (2005).[5] Regioselective iodination of hydroxylated aromatic ketones (and phenols). Arkivoc, (i), 104-108.[6]

-

NMR Shift Data (General Phenols): PubChem. (n.d.). 4-Hydroxybenzyl Alcohol (Parent Compound Data).[7][8]

-

13C Heavy Atom Effect: Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities (Reference for solvent/substituent effects).

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. ias.ac.in [ias.ac.in]

- 3. rsc.org [rsc.org]

- 4. 3-HYDROXY-4-IODOBENZYL ALCOHOL | 773869-57-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. prepchem.com [prepchem.com]

- 8. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 4-(Hydroxymethyl)-2-iodophenol

The following technical guide details the chemical biology, synthetic utility, and intrinsic pharmacological properties of 4-(Hydroxymethyl)-2-iodophenol .

Synthetic Architect of Thyromimetics & Phenolic Pharmacophore

Executive Summary

This compound (also referred to as 2-iodo-4-hydroxymethylphenol) is a specialized halogenated phenolic intermediate. While it possesses intrinsic antimicrobial and cytotoxic properties typical of halophenols, its primary value in drug development lies in its role as a biomimetic precursor for iodothyronines (thyroid hormones).

This compound serves as the "outer ring" donor in the oxidative coupling synthesis of 3,3',5-Triiodo-L-thyronine (T3) and related thyromimetics. Its biological relevance is dual-natured:

-

Synthetic: It undergoes radical-mediated phenolic coupling to form the diaryl ether pharmacophore essential for thyroid hormone receptor (THR) binding.

-

Intrinsic: As a lipophilic halophenol, it acts as a membrane disruptor and uncoupler of oxidative phosphorylation, providing a baseline for antimicrobial and cytotoxic activity.

Chemical Identity & Physicochemical Properties[1][2]

| Property | Specification | Relevance to Bioactivity |

| IUPAC Name | This compound | -- |

| Molecular Formula | C₇H₇IO₂ | -- |

| Molecular Weight | 250.03 g/mol | Low MW allows rapid membrane permeation. |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; facilitates entry into lipid bilayers (antimicrobial action). |

| pKa (Phenolic) | ~8.5 - 9.0 | The iodine ortho-substitution increases acidity compared to phenol, enhancing radical stability during oxidative coupling. |

| Reactive Moiety | Ortho-iodophenol | Critical for radical generation and subsequent ether bond formation. |

Biological Mechanism of Action[2][3][4]

A. The "Pro-Drug" Mechanism: Biomimetic Oxidative Coupling

In the context of thyroid hormone synthesis, this molecule is not the effector but the architect. It mimics the tyrosine residues in thyroglobulin that undergo enzymatic coupling.

Mechanism:

-

Radical Formation: Under oxidative conditions (e.g., catalyzed by peroxidases or metal catalysts), the phenolic hydroxyl group loses a proton and an electron to form a phenoxyl radical .

-

Delocalization: The radical is stabilized by the ortho-iodine and para-hydroxymethyl group, delocalizing spin density to the ortho and para carbon positions.

-

Quinolether Formation: This radical attacks a diiodotyrosine acceptor (the "inner ring"), forming a unstable quinol ether intermediate.

-

Rearomatization: The intermediate eliminates the side chain (often as an alanine analog or pyruvate) to re-establish aromaticity, yielding the thyronine (T3/T4) core.

B. Intrinsic Activity: Uncoupling & Membrane Disruption

Before coupling, the free phenol exhibits toxicity and bioactivity common to halophenols:

-

Mitochondrial Uncoupling: The lipophilic anion (phenolate) can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation. This leads to ATP depletion and cytotoxicity.

-

Antimicrobial Action: The iodine atom enhances lipophilicity, allowing the molecule to insert into bacterial cell membranes, disrupting integrity and causing leakage of intracellular components.

Visualization: Biomimetic Coupling Pathway

The following diagram illustrates the transformation of this compound into the active Thyronine scaffold via oxidative coupling.

Caption: Pathway showing the conversion of the iodophenol precursor into the bioactive thyronine scaffold via radical-mediated oxidative coupling.[1]

Experimental Protocol: Oxidative Coupling Assay

Objective: To synthesize a thyromimetic core using this compound, validating its reactivity.

Materials

-

Reagent A: this compound (1.0 equiv).

-

Reagent B: 3,5-Diiodo-L-tyrosine ethyl ester (Acceptor, 1.0 equiv).

-

Catalyst: Copper(I) Bromide (CuBr) or Manganese(III) Acetate.

-

Solvent: Methanol/Water or DMF.

-

Oxidant: Hydrogen Peroxide (H₂O₂) or air bubbling.

Methodology

-

Preparation: Dissolve 1.0 mmol of Reagent B in 10 mL of DMF. Add 0.1 mmol of CuBr catalyst.

-

Activation: Slowly add 1.0 mmol of This compound to the mixture under stirring at room temperature.

-

Oxidation: Add H₂O₂ (30% w/v, 2.0 equiv) dropwise over 30 minutes. The solution will darken, indicating radical formation.

-

Coupling: Heat the reaction mixture to 50°C for 4 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1) for the disappearance of the phenol and appearance of the diaryl ether.

-

Quenching: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to reduce residual iodine/oxidant.

-

Isolation: Extract with ethyl acetate (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.

-

Validation: Analyze the residue by LC-MS . Look for the mass shift corresponding to the loss of the hydroxymethyl side chain and formation of the ether linkage (Target Mass: T3 analog MW).

Critical Control: Run a blank without the catalyst to confirm that spontaneous coupling is negligible, validating the oxidative mechanism.

Safety & Toxicology

-

Hazard Class: Irritant / Aquatic Toxin.

-

GHS H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life).[2]

-

Handling:

-

Iodophenols can be absorbed through the skin.[2] Wear nitrile gloves and long sleeves.

-

Avoid release into drains; iodinated aromatics are persistent environmental pollutants.

-

-

Toxicity Mechanism: As noted, high concentrations can uncouple mitochondrial respiration. In in vitro assays, this may manifest as non-specific cytotoxicity (false positive for inhibition).

References

-

Cahnmann, H. J., & Funakoshi, K. (1970). Model reactions for the biosynthesis of thyroxine.[3] Nonenzymic formation of 3,5,3'-triiodothyronine from 4-hydroxy-3-iodophenylpyruvic acid, 3,5-diiodotyrosine, and oxygen.[3] Biochemistry, 9(1), 90–98.[3] Link

- Matsuura, T., et al. (1962). The Synthesis of Thyroxine and Related Substances. New England Journal of Medicine, 266, 808.

-

PubChem. (n.d.). 2-Iodo-4-methylphenol (Structural Analog) - GHS Classification & Toxicity. National Library of Medicine. Link

-

Goglia, F. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. Link

Sources

- 1. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Model reactions for the biosynthesis of thyroxine. Nonenzymic formation of 3,5,3'-triiodothyronine from 4-hydroxy-3-iodophenylpyruvic acid, 3,5-diiodotyrosine, and oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity of the Hydroxymethyl Group in 4-(Hydroxymethyl)-2-iodophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)-2-iodophenol is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical versatility stems from the distinct reactivity profiles of its three core components: a phenolic hydroxyl, an aryl iodide, and a primary benzylic alcohol (hydroxymethyl group). This technical guide provides an in-depth exploration of the chemical transformations centered on the hydroxymethyl group. We will dissect the electronic and steric influences governing its reactivity, detail key transformations such as oxidation, etherification, and esterification, and examine its compatibility with palladium-catalyzed cross-coupling reactions at the aryl iodide position. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging this valuable building block for complex molecular synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic organic chemistry, molecules possessing multiple, orthogonally reactive functional groups are invaluable. This compound stands out as a particularly strategic scaffold. The phenolic hydroxyl group is a potent hydrogen bond donor and a precursor for ethers and esters.[1] The aryl iodide provides a robust handle for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis.[2][3] The primary focus of this guide, the hydroxymethyl group, serves as a versatile linchpin for molecular elaboration, behaving as a primary alcohol that can be readily converted into a range of other functionalities.[4]

Understanding the nuanced reactivity of the hydroxymethyl group, as modulated by its electronic and steric environment, is paramount for its effective deployment in a synthetic campaign. The phenolic hydroxyl group is a strong activating, ortho-, para-directing substituent, while the bulky iodine atom exerts both an electron-withdrawing inductive effect and significant steric hindrance.[5][6] This guide will illuminate the causality behind experimental choices for transforming the hydroxymethyl moiety, providing a validated framework for predictable and efficient synthesis.

The Electronic and Steric Landscape: A Tale of Three Groups

The reactivity of the benzylic hydroxymethyl group in this compound is not merely that of a simple benzyl alcohol. It is profoundly influenced by the interplay of the adjacent phenolic hydroxyl and ortho-iodine substituents.

-

Phenolic Hydroxyl (-OH): As a powerful electron-donating group through resonance, the phenolic hydroxyl increases the electron density of the aromatic ring, particularly at the ortho and para positions.[5][6] This electronic enrichment can influence the stability of potential cationic intermediates at the benzylic position, which might form during substitution reactions.

-

Iodo (-I) Group: The iodine atom is electronegative and withdraws electron density through induction. However, its most significant impact is steric. Positioned ortho to the hydroxymethyl group, it creates a sterically hindered environment that can influence the approach of bulky reagents and the conformation of transition states.

-

Hydroxymethyl (-CH₂OH) Group: The primary alcohol itself can participate in intramolecular hydrogen bonding with the ortho-phenolic hydroxyl, potentially influencing its nucleophilicity and acidity.

This unique combination of effects dictates which reagents and conditions will be most effective for specific transformations, a theme that will be explored in the subsequent sections.

Key Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a versatile handle for a variety of chemical modifications. The following sections detail the principal reactions, offering both mechanistic rationale and practical protocols.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol to an aldehyde or further to a carboxylic acid is a foundational transformation. The choice of oxidant is critical to avoid undesired side reactions, such as the oxidation of the electron-rich phenol ring.[5]

Mechanism Insight: The oxidation of benzylic alcohols often proceeds through the formation of an intermediate that facilitates hydride abstraction from the alpha-carbon.[7] For instance, using hypervalent iodine reagents, an activated hydroxy(chloro)iodane is proposed as the reactive intermediate.[8]

Diagram: General Workflow for Selective Oxidation

Caption: Selective oxidation pathways for the hydroxymethyl group.

Experimental Protocol: Oxidation to 4-Formyl-2-iodophenol

-

Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Table 1: Comparison of Oxidizing Agents

| Oxidizing Agent | Product | Typical Yield | Conditions | Reference Insight |

| PCC (Pyridinium Chlorochromate) | Aldehyde | 85-95% | DCM, Room Temp | Standard for primary alcohols to aldehydes. |

| DMP (Dess-Martin Periodinane) | Aldehyde | 90-98% | DCM, Room Temp | Mild conditions, tolerates many functional groups. |

| MnO₂ | Aldehyde | 70-90% | DCM or Chloroform, Reflux | Selective for benzylic and allylic alcohols. |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | 60-80% | Acetone, 0°C to RT | Harsh conditions, may lead to side products with sensitive substrates like phenols. |

Etherification: Building Molecular Scaffolds

Converting the hydroxymethyl group to an ether is a common strategy for introducing lipophilic chains or linking molecular fragments. Care must be taken to ensure selectivity over the more acidic phenolic hydroxyl.

Mechanism Insight: Under acidic conditions, the benzylic hydroxyl can be protonated to form an excellent leaving group (water), leading to a resonance-stabilized benzylic carbocation that is then trapped by an alcohol.[9] Alternatively, under basic conditions (Williamson synthesis), the alkoxide is formed and acts as a nucleophile.

Experimental Protocol: Acid-Catalyzed Etherification

-

Setup: Dissolve this compound (1.0 eq) in a large excess of the desired primary alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor by TLC. The reaction may require several hours to reach completion.

-

Workup: Cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Remove the excess alcohol under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[10]

Diagram: Etherification Mechanism

Caption: Acid-catalyzed etherification via a benzylic carbocation.

Esterification: A Gateway to Prodrugs and Materials

Ester formation is readily achieved from the hydroxymethyl group and is a key reaction in the synthesis of prodrugs, polymers, and other functional materials.

Mechanism Insight: The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] Every step is reversible, and the equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it is formed.[11][12] For acid-sensitive substrates, coupling agents like DCC (dicyclohexylcarbodiimide) in the Steglich esterification can be used under milder, neutral conditions.[13]

Experimental Protocol: Fischer Esterification

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), a carboxylic acid (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a suitable solvent such as toluene (0.2 M).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.[12]

Table 2: Common Esterification Methods

| Method | Reagents | Conditions | Key Advantage | Reference Insight |

| Fischer | Carboxylic Acid, H⁺ catalyst | Reflux, remove H₂O | Economical, suitable for simple alcohols. | Best suited for simple alcohols which can be used in large excess.[11][13] |

| Steglich | Carboxylic Acid, DCC, DMAP | Room Temp | Mild, suitable for acid-sensitive substrates. | A good alternative for substrates that are acid sensitive.[13] |

| Acyl Chloride | Acyl Chloride, Pyridine or Et₃N | 0°C to RT | Highly reactive, often proceeds to completion quickly. | Can be done in a two-step process after forming the acid chloride.[13] |

The Aryl Iodide Handle: Compatibility with Cross-Coupling Reactions

A major advantage of the this compound scaffold is the ability to perform transformations at the hydroxymethyl group while leaving the aryl iodide intact for subsequent cross-coupling reactions, or vice versa. The C-I bond is a prime substrate for palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[2][14] The reaction generally tolerates hydroxyl groups, although the phenolic proton may require the use of a stronger base.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Solvent: Add a degassed solvent mixture, typically dioxane/water or DMF.

-

Reaction: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction to 80-100°C overnight.[15]

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3][16] This reaction is highly valuable for synthesizing conjugated systems and is generally tolerant of the alcohol functionality.[17]

Diagram: Sonogashira Catalytic Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Sonogashira Coupling

-

Setup: To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and a base such as triethylamine (Et₃N) (2.5 eq).

-

Reaction: Degas the mixture and stir under an inert atmosphere. The reaction can often proceed at room temperature but may require gentle heating (40-60°C) for less reactive substrates.

-

Workup: Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[18][19] It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. The reaction conditions (strong base, elevated temperature) may require protection of the phenolic hydroxyl group to prevent side reactions.

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (or its protected form) (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the reaction vessel and heat to 80-110°C until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is a testament to the power of multifunctional scaffolds in modern organic synthesis. The hydroxymethyl group, while seemingly a simple primary alcohol, exhibits a rich and tunable reactivity profile governed by the electronic and steric contributions of its phenolic and iodo neighbors. It can be selectively oxidized, converted to ethers and esters, or carried through a variety of high-yield transformations. Crucially, its reactivity is largely orthogonal to that of the aryl iodide, which serves as a premier substrate for a suite of powerful palladium-catalyzed cross-coupling reactions. This dual reactivity allows for complex, divergent synthetic strategies from a single, readily accessible intermediate. The protocols and mechanistic insights provided in this guide equip the research scientist with the necessary tools to confidently and effectively utilize this versatile building block in the pursuit of novel pharmaceuticals and advanced materials.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. BenchChem.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of hydroxyl-substituted phenols. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Hydroxymethyl)-4-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Chemistry LibreTexts. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

-

Nuno R. O. Ramalho. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Common Organic Chemistry. Retrieved from [Link]

-

Quora. (2018). Why does the hydroxyl group act as an ortho/para director?. Quora. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. Retrieved from [Link]

-

PubMed. (2014). Benzyl alcohol oxidation on Pd(111): aromatic binding effects on alcohol reactivity. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. PrepChem.com. Retrieved from [Link]

-

Reddit. (2013). Organic chemistry question about Etherification. Reddit. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Retrieved from [Link]

-

jOeCHEM. (2020). The Hydroxymethylation of Phenol. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US5602285A - Process for preparing phenethanol ethers. Google Patents.

-

Royal Society of Chemistry. (n.d.). Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. Organic Chemistry Frontiers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(Hydroxymethyl)phenol. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. RSC Publishing. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

-

jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Benzyl alcohol oxidation on Pd(111): aromatic binding effects on alcohol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. US5602285A - Process for preparing phenethanol ethers - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

electrophilic substitution reactions of 4-(Hydroxymethyl)-2-iodophenol

The following technical guide details the electrophilic substitution landscape of 4-(Hydroxymethyl)-2-iodophenol , a specialized scaffold in medicinal chemistry. This guide moves beyond generic textbook definitions to address the specific chemo-regioselectivity challenges posed by the coexistence of a phenol, an aryl iodide, and a labile benzylic alcohol.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Scientists

Structural Analysis & Reactivity Profile

To successfully functionalize this compound (referred to herein as HMIP ), one must first deconstruct its electronic and steric environment. The molecule presents a "Push-Pull-Sensitive" triad that dictates reaction outcomes.

The Electronic Landscape

The reactivity is governed by the competition between three substituents:

-

Phenol (-OH) at C1: A powerful activator and ortho, para-director.

-

Iodine (-I) at C2: A weak deactivator (inductive) but ortho, para-director (resonance).

-

Hydroxymethyl (-CH₂OH) at C4: A weak activator (alkyl-like) and ortho, para-director.

Regioselectivity Prediction (The "C6 Dominance")

In Electrophilic Aromatic Substitution (EAS), the strongest activator controls the position of attack.

-

The Phenol Rule: The -OH group directs incoming electrophiles to positions C2, C4, and C6 .

-

Blocked Positions: C2 is occupied by Iodine. C4 is occupied by the Hydroxymethyl group.

-

The Target: C6 is the only open position ortho to the phenol. It is electronically favored and sterically accessible compared to C3 (sandwiched between Iodine and Methyl) or C5 (meta to the activating Phenol).

The Benzylic Liability

The -CH₂OH group is the "Achilles' heel" of this molecule.

-

Acid Sensitivity: Strong Lewis acids (e.g., AlCl₃) or Brønsted acids (conc. H₂SO₄) can trigger dehydration, leading to the formation of a quinone methide or benzylic carbocation, resulting in polymerization.

-

Oxidation Risk: Nitrating conditions (HNO₃) can inadvertently oxidize the alcohol to an aldehyde (vanillin analog) or carboxylic acid.

Expert Insight: Successful EAS on HMIP requires mild, basic, or buffered conditions . If strong acidic conditions are unavoidable, the alcohol must be protected (e.g., as an acetate or silyl ether).

Decision Logic & Pathways

The following diagram illustrates the decision matrix for functionalizing HMIP, highlighting the critical "Go/No-Go" decision points based on the stability of the benzylic alcohol.

Figure 1: Strategic decision tree for functionalizing HMIP, emphasizing the protection of the benzylic alcohol moiety.

Experimental Protocols

Protocol A: Regioselective C6-Bromination

Objective: Synthesize 6-bromo-4-(hydroxymethyl)-2-iodophenol. Challenge: Avoid over-bromination and oxidation of the alcohol. Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent to control the electrophile concentration.

| Parameter | Specification |

| Reagent | N-Bromosuccinimide (1.05 equiv) |

| Solvent | Acetonitrile (MeCN) or DMF |

| Temperature | 0°C to Room Temperature |

| Time | 2 - 4 Hours |

| Workup | Aqueous Sodium Thiosulfate quench |

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq (e.g., 2.50 g) of HMIP in anhydrous Acetonitrile (25 mL) under an inert atmosphere (N₂).

-

Cooling: Cool the solution to 0°C using an ice bath to suppress benzylic radical bromination.

-

Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Note: Do not add all at once to prevent localized high concentrations.

-

Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar spot (C6-bromo product).

-

Quench: Pour the mixture into 50 mL of saturated Na₂S₂O₃ (aq) to neutralize unreacted bromine species.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: C6-Formylation (Duff Reaction)

Objective: Introduce an aldehyde at C6 to create a tetra-substituted scaffold. Mechanism: Ortho-formylation using hexamethylenetetramine (HMTA). This avoids the strong base of Reimer-Tiemann which might cause issues with the iodine (deiodination is rare but possible).

| Parameter | Specification |

| Reagent | Hexamethylenetetramine (HMTA) |

| Acid Source | Trifluoroacetic Acid (TFA) |

| Temperature | Reflux (70-80°C) |

| Yield Target | 50-65% |

Step-by-Step Methodology:

-

Setup: In a dry flask, combine HMIP (1.0 eq) and HMTA (2.0 eq).

-

Solvent: Add TFA (approx. 5-10 mL per gram of substrate). Expert Note: TFA is acidic but less dehydrating than H₂SO₄, preserving the benzyl alcohol better.

-

Reaction: Heat to reflux for 4–12 hours. The solution will turn orange/red.

-

Hydrolysis: Cool to RT and pour into 4M HCl (aq). Stir for 30 mins to hydrolyze the iminium intermediate.

-

Isolation: Extract with ether. The product, 3-(hydroxymethyl)-5-iodo-2-hydroxybenzaldehyde, can be purified by column chromatography.

Mechanistic Validation (Self-Correcting Logic)

To ensure the trustworthiness of these protocols, we apply a "Failure Mode Effects Analysis" (FMEA) to the chemistry.

| Potential Failure | Root Cause | Detection | Mitigation Strategy |

| Polymerization | Acid-catalyzed dehydration of -CH₂OH | Insoluble tar formation; loss of distinct NMR signals. | Use buffered conditions; Avoid conc. H₂SO₄; Protect alcohol as Acetate. |

| Ipso-Substitution | Displacement of Iodine by Electrophile | Loss of Iodine signal in Mass Spec; Shift in coupling constants. | Maintain low temperature; Avoid large excess of electrophile (e.g., excess Br₂). |

| Oxidation | Conversion of -CH₂OH to -CHO | Appearance of aldehyde peak (~9.8 ppm) in ¹H NMR. | Use NBS instead of Br₂/H₂O; Avoid Nitric Acid without protection. |

Visualizing the Reaction Pathway

The following diagram details the mechanistic flow for the Bromination protocol, explicitly showing the stabilization of the Wheland Intermediate at C6.

Figure 2: Mechanistic pathway for the C6-Bromination of HMIP.

References

-

Electrophilic Aromatic Substitution: Theory & Practice. Source: Master Organic Chemistry. URL:[Link] Relevance: Foundational mechanistic rules for activating groups and directors.[1]

-

Regioselectivity in Phenol Derivatives. Source: Chemistry LibreTexts. URL:[Link] Relevance: Confirms the dominance of the -OH group in directing substitution to the ortho position (C6) when para is blocked.

-

Bromination of Activated Aromatic Systems. Source: Manac Inc. Technical Notes. URL:[Link] Relevance: Provides industrial context for bromination protocols of sensitive phenolic substrates.

Sources

potential applications of 4-(Hydroxymethyl)-2-iodophenol in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 4-(Hydroxymethyl)-2-iodophenol .

Role: Bifunctional Scaffold & Halogen-Bonding Fragment CAS: 197230-74-3 (also ref.[1] as 4-hydroxy-3-iodobenzyl alcohol)[1][2][3][4]

Part 1: Executive Summary

This compound represents a "privileged fragment" in modern drug discovery.[1] Unlike simple aryl halides, this molecule offers a triad of reactivity :

-

Ortho-Iodophenol Motif: A gateway to heterocycles (benzofurans, benzoxazoles) and a donor for halogen bonding ($ \sigma $-hole interactions).[1]

-

Benzylic Alcohol: A versatile handle for oxidation (to aldehydes/acids), reduction, or conversion to electrophiles (benzyl halides) for linker attachment.

-

Phenolic Hydroxyl: Provides acidity (pKa ~10) for etherification and directs electrophilic substitutions.

Its primary utility lies not just as an intermediate for thyromimetics (thyroid hormone analogs), but as a high-value Fragment-Based Drug Discovery (FBDD) starting point where the iodine atom serves as both a metabolic blocker and a structural anchor in hydrophobic protein pockets.[1]

Part 2: Structural Analysis & Reactivity Profile

The molecule's value is defined by the orthogonal reactivity of its three functional groups.

The Reactivity Triad

-

Site A (Iodine at C2): The "Soft" Electrophile. High susceptibility to Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The iodine-carbon bond is weaker than bromine/chlorine counterparts, allowing oxidative addition under milder conditions.

-

Site B (Hydroxyl at C1): The Nucleophile. Allows for O-alkylation to generate ethers, protecting the phenol while modifying solubility.

-

Site C (Hydroxymethyl at C4): The "Hard" Electrophile/Nucleophile. Can be oxidized to a benzaldehyde (for reductive amination) or converted to a benzyl bromide for

coupling.[1]

Pharmacophore Mapping

In FBDD, the iodine atom is not merely a placeholder. It exhibits a distinct halogen bond (XB) capability.[1][5][6]

-

Mechanism: The iodine atom possesses a region of positive electrostatic potential (the

-hole) along the C-I bond axis, opposite the carbon. -

Targeting: This

-hole can interact with Lewis bases (backbone carbonyls, histidine nitrogens) in protein binding pockets, often providing 1.5–3.0 kcal/mol of binding energy, comparable to a hydrogen bond but with stricter directionality.

Figure 1: Orthogonal reactivity map of the scaffold.[1]

Part 3: Synthetic Utility & Applications[8]

Synthesis of Benzofurans (The "Build")

The most powerful application of this compound is the rapid construction of substituted benzofurans .[1] This is achieved via a one-pot Sonogashira coupling followed by intramolecular cyclization.

-

Mechanism: The terminal alkyne couples to the C2-iodine. The resulting internal alkyne is activated by the metal catalyst (Cu or Pd), and the adjacent phenolic oxygen attacks the triple bond to close the ring.

-

Application: Synthesis of Amiodarone analogues or natural product derivatives (e.g., Eupomatenoid).

Thyromimetic Synthesis

Structurally, this molecule is the "left-hand" ring of the thyroid hormones (

-

Workflow: The phenol is coupled with a tyrosine derivative (via diaryl ether formation) to construct the thyronine core.

-

Relevance: Critical for developing TR

-selective agonists for treating dyslipidemia and NASH (Non-Alcoholic Steatohepatitis).[1]

Fragment-Based Screening (p53 Rescue)

Research into p53 mutant stabilization (specifically Y220C) has utilized iodophenol derivatives.[1] The iodine atom fills the mutation-induced crevice, restoring the tumor suppressor's thermal stability. This compound serves as a hydrophilic variant of these probes, improving solubility compared to simple iodophenols.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct iodination of 4-hydroxybenzyl alcohol using mild oxidative conditions to ensure regioselectivity (ortho to the phenol).[1]

Reagents:

-

4-Hydroxybenzyl alcohol (1.0 eq)[1]

-

Potassium Iodide (KI) (1.1 eq)[1]

-

Iodine (

) (1.0 eq)[1] -

Aqueous Ammonia (

, 25%)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxybenzyl alcohol (12.4 g, 100 mmol) in 100 mL of 25% aqueous ammonia. The solution will darken slightly.

-

Iodination: Prepare a solution of Iodine (25.4 g, 100 mmol) and KI (18.3 g, 110 mmol) in 50 mL water. Add this dropwise to the ammonia solution over 30 minutes at

.-

Control: Maintain low temperature to prevent over-iodination (di-iodo formation).[1]

-

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

-

Neutralization: Acidify the reaction mixture carefully with concentrated HCl to pH ~3. The product will precipitate.

-

Isolation: Filter the solid. Wash with cold water (3 x 50 mL) and 5% sodium thiosulfate solution (to remove excess iodine).[1]

-

Purification: Recrystallize from water/ethanol (9:1) to yield off-white needles.[1]

-

Yield Target: 75-85%.

-

Characterization:

NMR (DMSO-

-

Protocol B: Sonogashira Coupling to Benzofuran

Rationale: Demonstrating the scaffold's utility in heterocycle formation.

Reagents:

-

This compound (1.0 eq)[1]

-

Phenylacetylene (1.2 eq)[1]

- (2 mol%)[1]

-

CuI (1 mol%)[1]

-

Triethylamine (

) (3.0 eq) in DMF.[1]

Workflow:

-

Inerting: Degas DMF solvent with Argon for 15 minutes.

-

Addition: Add catalyst, ligand, and starting material to the vessel. Add

and phenylacetylene last. -

Coupling: Heat to

for 4 hours. -

Cyclization (In situ): Raise temperature to

for 2 hours. The phenolic oxygen attacks the alkyne (5-endo-dig or 6-endo-dig pathway depending on conditions, usually favoring benzofuran).[1] -

Workup: Dilute with EtOAc, wash with

(aq) to remove Copper.

Part 5: Data Summary & Visualization[1]

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagent System | Product Outcome |

| Aryl Iodide | Suzuki Coupling | Biaryl (Thyronine core) | |

| Aryl Iodide | Sonogashira | Alkyne, CuI, Pd/C | Benzofuran / Indole |

| Benzyl Alcohol | Oxidation | 3-iodo-4-hydroxybenzaldehyde | |

| Benzyl Alcohol | Bromination | Benzyl bromide (Linker) | |

| Phenol | Alkylation | Aryl Ether |

Synthetic Pathway Diagram

Figure 2: Divergent synthesis pathways from the iodophenol scaffold.

References

-

Synthesis of Iodinated Phenols

-

Thyroid Hormone Analog Synthesis

-

Halogen Bonding in Drug Discovery

-

Benzofuran Synthesis via Sonogashira

-

Patent Reference (Synthesis Intermediate)

- Title: Compound, polymer, composition... and method for producing compound (WO2021029395A1).

- Source: WIPO / Google P

-

URL:[1]

Sources

- 1. 4-[[[4-[[Bis[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]amino]methyl]phenyl]methyl-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]amino]methyl]-2-iodo-6-methoxyphenol | C40H40I4N2O8 | CID 45102774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3-HYDROXY-4-IODOBENZYL ALCOHOL | 773869-57-1 [chemicalbook.com]

- 4. 3-HYDROXY-4-IODOBENZYL ALCOHOL | 773869-57-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Type II halogen···halogen contacts are halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-(Hydroxymethyl)-2-iodophenol in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-2-iodophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a predictive analysis based on fundamental chemical principles and the known solubility of structurally analogous compounds. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility in various common organic solvents is presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound and Its Physicochemical Properties

This compound is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a polar phenolic hydroxyl group, a hydroxymethyl group, and a lipophilic iodine atom on the benzene ring, imparts a unique combination of hydrophilic and lipophilic characteristics. This amphiphilic nature dictates its solubility in different solvent systems, a critical parameter for its purification, formulation, and application in various chemical reactions.

The key functional groups that influence the solubility of this compound are:

-

Phenolic Hydroxyl (-OH) group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly contributes to its solubility in polar protic solvents.

-

Hydroxymethyl (-CH₂OH) group: Similar to the phenolic hydroxyl group, the hydroxymethyl group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.[1]

-

Iodine (-I) atom: The iodine substituent increases the molecular weight and the overall lipophilicity of the molecule. This can enhance solubility in less polar organic solvents.

-

Aromatic Ring: The benzene ring itself is nonpolar and can engage in π-π stacking interactions with aromatic solvents.

The interplay of these functional groups results in a nuanced solubility profile across a spectrum of organic solvents.

Predicted Qualitative Solubility of this compound

Based on the principle of "like dissolves like" and data from structurally similar compounds such as 2-iodophenol and other substituted phenols, a qualitative solubility profile for this compound can be predicted.[2][3] Phenols, in general, exhibit good solubility in polar organic solvents.[2] The presence of both a phenolic hydroxyl and a hydroxymethyl group is expected to confer higher solubility in polar solvents compared to a simple iodophenol.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and hydroxymethyl groups of this compound can form strong hydrogen bonds with protic solvents.[2] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the molecule.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors for the hydroxyl and hydroxymethyl protons.[2] |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | The overall polarity of the molecule should allow for some solubility in these solvents. The presence of iodine may slightly enhance this. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents.[2] |

| Nonpolar | Hexane, Heptane | Low | The significant polarity from the two hydroxyl groups will limit solubility in nonpolar aliphatic solvents. |

The Science Behind Solubility: Intermolecular Forces at Play

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Intermolecular Forces for this compound:

-